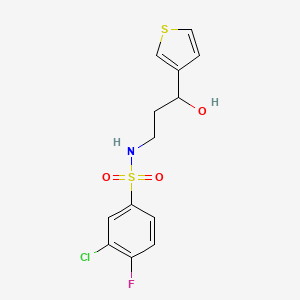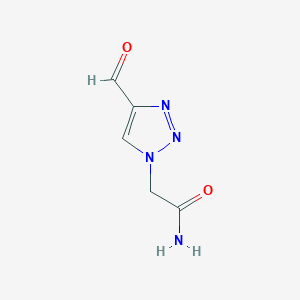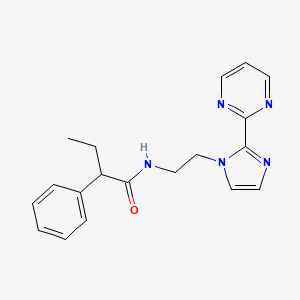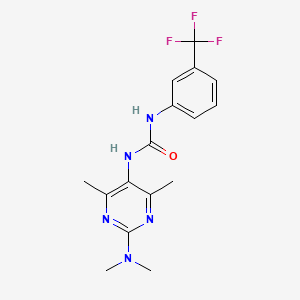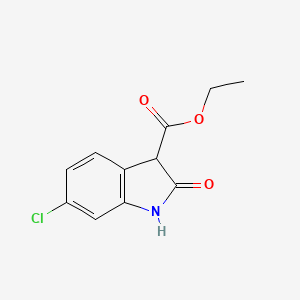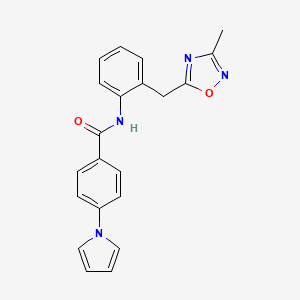
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-(1H-pyrrol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyrrole ring, and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-(1H-pyrrol-1-yl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Oxadiazole to the Phenyl Ring: This step often involves a nucleophilic substitution reaction where the oxadiazole derivative is reacted with a halogenated benzene compound.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or primary amines.
Coupling of the Pyrrole and Benzamide Moieties: The final step involves coupling the pyrrole derivative with the benzamide moiety, typically through an amide bond formation reaction using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the nitro groups (if present) or the oxadiazole ring, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation.
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄), or sulfonating agents (SO₃/H₂SO₄).
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various substituted derivatives, oxidized or reduced forms of the original compound, and complex intermediates useful in further synthetic applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-(1H-pyrrol-1-yl)benzamide is used as an intermediate in the synthesis of more complex molecules
Biology
Biologically, this compound may exhibit various activities due to its structural features. It can be studied for its potential as an antimicrobial, antifungal, or anticancer agent. The presence of the oxadiazole and pyrrole rings, in particular, is known to contribute to bioactivity.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The compound’s ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the production of agrochemicals or pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the compound’s specific structure and functional groups. The oxadiazole ring, for example, is known to interact with enzyme active sites, potentially inhibiting their activity. The pyrrole ring can interact with DNA, affecting gene expression or replication.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-(1H-pyrrol-1-yl)benzamide: This compound is unique due to its specific combination of functional groups.
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-(1H-pyrrol-1-yl)benzene: Similar but lacks the amide group, which can significantly alter its reactivity and biological activity.
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-(1H-pyrrol-1-yl)benzoic acid: Contains a carboxylic acid group instead of an amide, affecting its solubility and interaction with biological targets.
Uniqueness
The uniqueness of this compound lies in its specific combination of an oxadiazole ring, a pyrrole ring, and a benzamide moiety. This combination provides a distinct set of chemical and biological properties that can be leveraged in various applications, from synthetic chemistry to drug development.
Propiedades
IUPAC Name |
N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-15-22-20(27-24-15)14-17-6-2-3-7-19(17)23-21(26)16-8-10-18(11-9-16)25-12-4-5-13-25/h2-13H,14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSLJJVZSZBBEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
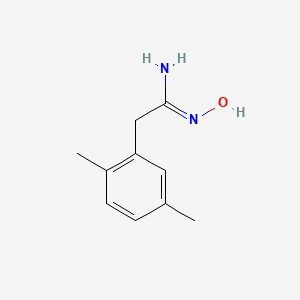
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide](/img/structure/B2760994.png)
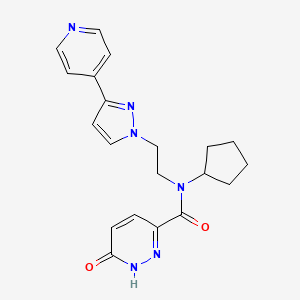
![2-(1H-indol-3-yl)-2-oxo-N-[3-(pyrrolidin-1-yl)propyl]acetamide](/img/structure/B2760998.png)
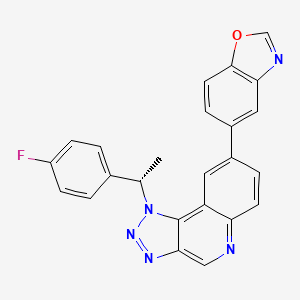
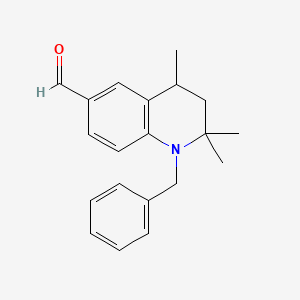
methanone](/img/structure/B2761002.png)
![9-methyl-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2761004.png)
